molecular formula C16H22ClNO3 B14357908 N-(3-Chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide CAS No. 90257-05-9

N-(3-Chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide

Cat. No.: B14357908
CAS No.: 90257-05-9
M. Wt: 311.80 g/mol
InChI Key: WLFJAMYTFYDFCP-UHFFFAOYSA-N
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Description

N-(3-Chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide is an organic compound with the molecular formula C15H20ClNO3 It is characterized by the presence of a cyclopentanecarboxamide group attached to a phenyl ring substituted with chlorine and diethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-cyanophenyl)cyclopentanecarboxamide
  • N-(3-Chloro-2-methylphenyl)cyclopentanecarboxamide
  • N-(4-Chloro-2-fluorophenyl)cyclopentanecarboxamide

Uniqueness

N-(3-Chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide is unique due to the presence of both chlorine and diethoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets

Properties

CAS No.

90257-05-9

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

N-(3-chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C16H22ClNO3/c1-3-20-14-10-12(9-13(17)15(14)21-4-2)18-16(19)11-7-5-6-8-11/h9-11H,3-8H2,1-2H3,(H,18,19)

InChI Key

WLFJAMYTFYDFCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C2CCCC2)Cl)OCC

Origin of Product

United States

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